

Application Notes and Protocols for Chelation of Rhenium-188 in Radiopharmaceutical Development

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Compound of Interest

Compound Name: **Tungsten-188**

Cat. No.: **B1216607**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chelation of Rhenium-188 (^{188}Re), a potent therapeutic radionuclide, for the development of targeted radiopharmaceuticals. The following sections detail the common chelation strategies, experimental procedures for radiolabeling and quality control, and comparative data on the performance of different ^{188}Re -labeled compounds.

Introduction to Rhenium-188 Chelation

Rhenium-188 is a high-energy beta-emitter ($E\beta\text{max} = 2.12 \text{ MeV}$) with a physical half-life of 16.9 hours, making it an excellent candidate for radionuclide therapy.^[1] Its co-emitted gamma photon (155 keV, 15%) allows for imaging and dosimetric calculations.^[1] The successful development of ^{188}Re radiopharmaceuticals hinges on the stable incorporation of the radionuclide into a targeting biomolecule, a process facilitated by a bifunctional chelator (BFC). The BFC possesses a strong chelating moiety for ^{188}Re and a reactive functional group for covalent attachment to a biomolecule such as a peptide, antibody, or small molecule.

The chemistry of rhenium is similar to that of technetium, and thus, many chelation strategies for Technetium-99m (^{99}mTc) have been adapted for ^{188}Re .^[1] However, differences in their redox potentials necessitate modifications in labeling procedures, often requiring more stringent conditions for ^{188}Re .^{[2][3]} Key to successful chelation is the formation of a stable

^{188}Re core, most commonly the oxorhenium(V) $^{188}\text{ReO}^{3+}$ core, the nitridorhenium(V) $^{188}\text{ReN}^{2+}$ core, or the organometallic tricarbonylrhenium(I) $^{188}\text{Re}(\text{CO})_3^+$ synthon.^[2]

Commonly Used Chelators for Rhenium-188

A variety of bifunctional chelators have been employed for the stable coordination of Rhenium-188. The choice of chelator significantly impacts the stability, biodistribution, and overall efficacy of the resulting radiopharmaceutical.

Chelator Class	Example(s)	Key Features & Applications
Aminothiols	MAG ₃ (Mercaptoacetyltriglycine)	Forms stable anionic complexes with the $[^{188}\text{ReO}]^{3+}$ core. Widely used for labeling peptides and antibodies.[4][5]
N_2S_2 (Diaminodithiol)	Tetradeятate ligands that form neutral, stable complexes with the $[^{188}\text{ReO}]^{3+}$ core.	
N_3S (Triaminethiol)	Forms stable complexes with the $[^{188}\text{ReO}]^{3+}$ core and has been used for antibody labeling.[2]	
Carboxylates	DTPA (Diethylenetriaminepentaacetic acid)	Polyaminopolycarboxylate chelator, though ^{188}Re -DTPA complexes can show instability <i>in vivo</i> .[6]
Phosphonates	HEDP (Hydroxyethylidene Diphosphonate)	Primarily used for bone pain palliation due to its high affinity for hydroxyapatite.[7][8]
Sulfonates	DMSA (Dimercaptosuccinic acid)	Forms stable complexes and is used for targeting soft tissue tumors.[9]
Organometallic	Tricarbonyl Core $[^{188}\text{Re}(\text{CO})_3]^+$	A versatile precursor that can be chelated by various donor sets (e.g., histidine residues in proteins).[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various ^{188}Re -labeled compounds to facilitate comparison.

Table 1: Radiochemical Purity and Stability of ¹⁸⁸Re-Labeled Compounds

Compound	Radiochemical Purity (%)	Stability Conditions	Stability (%)	Reference(s)
¹⁸⁸ Re-MAG ₃ -IgG	>95%	Serum, 24 h	>85.5%	[4]
¹⁸⁸ Re-MAG ₃ -PSMA	>99%	Saline and 10% FBS, 72 h	Stable	[5]
¹⁸⁸ Re(CO) ₃ -A7 Antibody	>95% (post-purification)	N/A	N/A	
¹⁸⁸ Re(V)-DMSA	>95%	Room Temperature	Stable	
¹⁸⁸ Re-HEDP	>95%	Room Temperature, 30 min	Stable	
¹⁸⁸ Re-labeled MTC	>95%	PBS, 24 h	~80% retention	[10]

Table 2: In Vivo Biodistribution of ¹⁸⁸Re-Radiopharmaceuticals (%ID/g in key organs)

Compound	Organ	1 h	4 h	24 h	Animal Model	Reference(s)
¹⁸⁸ Re(CO) ₃ -A7 Antibody	Tumor	-	-	13.2	Tumor-bearing mice	
Blood	-	-	6.5		Tumor-bearing mice	
Liver	-	-	4.1		Tumor-bearing mice	
Kidney	-	-	2.9		Tumor-bearing mice	
¹⁸⁸ Re-AHDD-Lipiodol	Tumor	-	-	-	Human (HCC)	[11][12]
Liver	-	-	-		Human (HCC)	[11][12]
¹⁸⁸ Re- α -MSH analog	Tumor	20.44 ± 1.91	-	3.50 ± 2.32	Melanoma-bearing mice	
Kidney	11.79 ± 1.29	3.67 ± 0.51	-		Melanoma-bearing mice	

Experimental Protocols

Protocol 1: Indirect Radiolabeling of an Antibody with ¹⁸⁸Re using a Pre-labeled MAG₃ Chelator

This protocol is based on the indirect labeling method where the chelator is first radiolabeled and then conjugated to the antibody.

Materials:

- ^{188}Re -perrhenate ($\text{Na}^{188}\text{ReO}_4$) eluted from a $^{188}\text{W}/^{188}\text{Re}$ generator.
- S-benzoyl-MAG₃.
- Stannous chloride (SnCl_2).
- Tartrate buffer.
- N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU).
- Antibody solution (e.g., IgG) in bicarbonate buffer (pH 8.5).
- PD-10 column (or similar size-exclusion chromatography).
- Saline (0.9% NaCl).
- Human serum albumin (HSA) for stability studies.
- TLC strips (e.g., ITLC-SG).
- HPLC system with a size-exclusion column.

Procedure:

- Preparation of ^{188}Re -MAG₃:
 - To a vial containing S-benzoyl-MAG₃ and tartrate buffer, add SnCl_2 solution.
 - Add the required activity of $\text{Na}^{188}\text{ReO}_4$.
 - Heat the reaction mixture at 100°C for 30 minutes.
 - Allow the mixture to cool to room temperature.

- Activation of ^{188}Re -MAG₃:
 - To the ^{188}Re -MAG₃ solution, add TSTU in acetonitrile.
 - Incubate at room temperature for 15 minutes to form the active ester.
- Conjugation to the Antibody:
 - Add the activated ^{188}Re -MAG₃ ester to the antibody solution in bicarbonate buffer.
 - Incubate at room temperature for 20 minutes.
- Purification:
 - Purify the ^{188}Re -MAG₃-Antibody conjugate using a PD-10 column equilibrated with saline.
 - Collect fractions and measure the radioactivity to identify the protein peak.
- Quality Control:
 - Radio-TLC: Spot the final product on an ITLC-SG strip and develop with an appropriate solvent system (e.g., saline) to separate the labeled antibody from free $^{188}\text{ReO}_4^-$.
 - HPLC: Analyze the radiochemical purity using a size-exclusion HPLC system.
- In Vitro Stability:
 - Incubate an aliquot of the purified ^{188}Re -MAG₃-Antibody in human serum at 37°C.
 - At various time points (e.g., 1, 4, 24 hours), analyze the samples by HPLC to determine the percentage of intact radiolabeled antibody.^[4]

Protocol 2: Direct Radiolabeling of an Antibody with ^{188}Re via Disulfide Bond Reduction

This protocol involves the reduction of the antibody's disulfide bonds to generate free sulfhydryl groups for chelation of ^{188}Re .

Materials:

- ^{188}Re -perrhenate ($\text{Na}^{188}\text{ReO}_4$).
- Antibody solution (e.g., Rituximab).
- Reducing agent (e.g., 2-mercaptoethanol or SnCl_2).[\[2\]](#)[\[3\]](#)
- Glucoheptonate or citrate as a weak chelator.
- Phosphate buffered saline (PBS), pH 7.4.
- PD-10 column.
- TLC and HPLC systems for quality control.

Procedure:

- Antibody Reduction:
 - Incubate the antibody with the reducing agent (e.g., 2-mercaptoethanol) at room temperature for 30 minutes.
 - Remove the excess reducing agent by size-exclusion chromatography (e.g., PD-10 column) using PBS.
- Radiolabeling:
 - Prepare a solution of reduced ^{188}Re by reacting $\text{Na}^{188}\text{ReO}_4$ with SnCl_2 in the presence of a weak chelator like glucoheptonate.
 - Add the reduced ^{188}Re solution to the reduced antibody.
 - Incubate at 37°C for 1 hour.
- Purification:
 - Purify the ^{188}Re -Antibody conjugate using a PD-10 column.

- Quality Control:
 - Perform radio-TLC and HPLC analysis as described in Protocol 1 to determine radiochemical purity.[13]

Protocol 3: Preparation of a Lyophilized Kit for $^{188}\text{Re}(\text{V})$ -DMSA

This protocol outlines the preparation of a cold kit for the convenient, room-temperature labeling of DMSA with ^{188}Re .

Materials:

- meso-2,3-dimercaptosuccinic acid (DMSA).
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$).
- Ascorbic acid.
- Sodium bicarbonate.
- Hydrochloric acid (HCl).
- Sterile water for injection.
- Sterile vials.
- Lyophilizer.

Procedure:

- Kit Formulation (for a batch of 10 vials):
 - Dissolve 22 mg of DMSA and 55 mg of ascorbic acid in 4.5 mL of sodium bicarbonate solution.
 - In a separate container, dissolve 4.4 mg of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 1 mL of 1.0 M HCl.

- Add the SnCl_2 solution to the DMSA/ascorbic acid solution and mix thoroughly.
- Sterile filter the solution (0.22 μm filter).
- Dispense 0.5 mL aliquots into sterile vials.
- Lyophilization:
 - Freeze the vials in a dry ice/acetone bath.
 - Lyophilize until a dry powder is obtained.
 - Seal the vials under vacuum or nitrogen.
- Radiolabeling:
 - Reconstitute a lyophilized vial with 1 mL of $\text{Na}^{188}\text{ReO}_4$ solution.
 - Incubate at room temperature for 15 minutes.
- Quality Control:
 - Radio-TLC: Use two solvent systems:
 - Acetone: $^{188}\text{Re(V)}$ -DMSA remains at the origin, while free $^{188}\text{ReO}_4^-$ migrates with the solvent front.
 - Saline: Both $^{188}\text{Re(V)}$ -DMSA and $^{188}\text{ReO}_4^-$ migrate, while reduced/hydrolyzed ^{188}Re remains at the origin.
 - HPLC: Use a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% TFA.

Visualizations

Signaling Pathway of Somatostatin Receptor 2 (SSTR2)

```
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[!label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> CellCycleArrest
[!label="Inhibits\nTranscription"]; Gi -> PLC [label="Activates"]; PLC -> IP3 [label="Generates"];
IP3 -> Ca2 [label="Releases"]; SSTR2 -> SHP1 [label="Activates"]; SHP1 -> ERK
[arrowhead=tee, color="#EA4335"]; SHP1 -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K ->
AKT; AKT -> Apoptosis [arrowhead=tee, color="#EA4335"]; ERK -> CellCycleArrest
[!label="Promotes"];

{rank=same; SSTR2; AC; PLC;} {rank=same; Gi; cAMP; IP3; Ca2; SHP1;} {rank=same; PKA;
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```

Caption: SSTR2 signaling cascade upon binding of a ^{188}Re -labeled somatostatin analogue.

Experimental Workflow: Indirect Antibody Labeling

```
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fontcolor="#202124"]; Chelator_Prep [label="1. Chelator Preparation\n(e.g., S-benzoyl-MAG3 in
buffer)"]; Radiolabeling [label="2. Radiolabeling\n(Add SnCl2,  $^{188}\text{ReO}_4^-$ , Heat)"]; Activation
[!label="3. Chelator Activation\n(Add TSTU)"]; Conjugation [label="4. Conjugation\n(Add
Antibody, Incubate)"]; Purification [label="5. Purification\n(Size-Exclusion Chromatography)"];
QC [label="6. Quality Control\n(TLC, HPLC)"]; Final_Product [label="Final Product:\n $^{188}\text{Re}$ -
Chelator-Antibody", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]];

// Edges Start -> Radiolabeling; Chelator_Prep -> Radiolabeling; Radiolabeling -> Activation;
Activation -> Conjugation; Conjugation -> Purification; Purification -> QC; QC -> Final_Product;
} .dot
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Caption: Workflow for the indirect radiolabeling of an antibody with Rhenium-188.

Logical Relationship: Direct vs. Indirect Labeling Strategies

```
// Edges Biomolecule_Reduce -> Direct_Couple [color="#5F6368"]; Re_Reduce ->
Direct_Couple [color="#5F6368"]; Chelator_Label -> Biomolecule_Couple [color="#5F6368"];
```

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Direct_Pros [label="Pros:\n- Fewer steps\n- No BFC synthesis needed", pos="1.5,1.5!"];  
Direct_Cons [label="Cons:\n- Harsher conditions for biomolecule\n- Potential for lower  
stability", pos="1.5,0!"]; Indirect_Pros [label="Pros:\n- Milder conditions for biomolecule\n-  
Generally higher stability", pos="4.5,1.5!"]; Indirect_Cons [label="Cons:\n- More complex  
synthesis\n- BFC may alter biomolecule properties", pos="4.5,0!"];  
  
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Direct_Couple -> Direct_Cons [style=dashed, arrowhead=none, color="#EA4335"];  
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Biomolecule_Couple -> Indirect_Cons [style=dashed, arrowhead=none, color="#FBBC05"]; }  
.dot
```

Caption: Comparison of direct and indirect labeling strategies for Rhenium-188.

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